2-(Perfluorophenyl)quinoline
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Overview
Description
2-(Perfluorophenyl)quinoline is a compound that belongs to the class of quinoline derivatives. It features a quinoline ring system substituted with a perfluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorophenyl)quinoline typically involves the reaction of quinoline derivatives with perfluorophenyl reagents. One common method is the nucleophilic aromatic substitution reaction, where a perfluorophenyl group is introduced to the quinoline ring. This reaction often requires the use of strong bases and polar aprotic solvents to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow reactions. These methods offer advantages in terms of reaction efficiency and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluorophenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The perfluorophenyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, leading to the formation of different oxidation states.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Cross-Coupling: Palladium catalysts and organometallic reagents (e.g., Grignard reagents) are typically used.
Major Products Formed:
Substitution Products: Various nucleophiles can replace the perfluorophenyl group, leading to a range of substituted quinolines.
Oxidation Products: Oxidized derivatives of quinoline, such as quinoline N-oxides.
Coupling Products: New quinoline derivatives with extended carbon chains or functional groups.
Scientific Research Applications
2-(Perfluorophenyl)quinoline has a wide range of applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic solar cells and other electronic devices.
Medicinal Chemistry: Quinoline derivatives, including this compound, have shown potential as antibacterial, antimalarial, and anticancer agents.
Material Science: The compound can be used to create hybrid materials with carbon nanostructures, enhancing their electronic and electrochemical properties.
Mechanism of Action
The mechanism by which 2-(Perfluorophenyl)quinoline exerts its effects depends on its application:
Electronic Properties: The perfluorophenyl group influences the electronic distribution within the quinoline ring, affecting its conductivity and energy levels.
Biological Activity: In medicinal applications, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Perfluoropropan-2-yl-based Quinoline Derivatives: These compounds also feature perfluorinated groups and exhibit similar electronic properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their antibacterial activity.
Chloroquine and Mefloquine: Antimalarial drugs with a quinoline core structure.
Uniqueness: 2-(Perfluorophenyl)quinoline is unique due to the presence of the perfluorophenyl group, which significantly alters its electronic properties and enhances its potential for use in organic electronics and hybrid materials .
Properties
Molecular Formula |
C15H6F5N |
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Molecular Weight |
295.21 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)quinoline |
InChI |
InChI=1S/C15H6F5N/c16-11-10(12(17)14(19)15(20)13(11)18)9-6-5-7-3-1-2-4-8(7)21-9/h1-6H |
InChI Key |
LZHXODBNGVUKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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